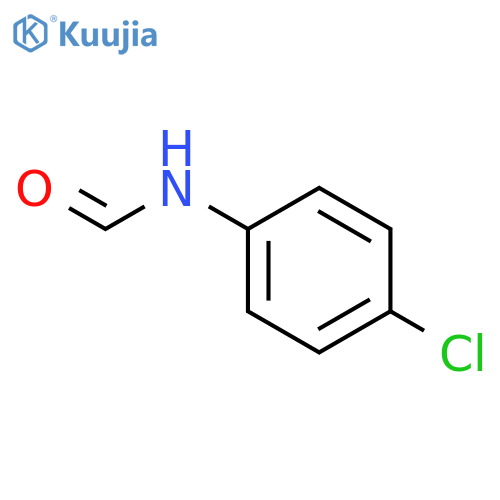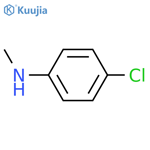- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds, Nature Communications, 2023, 14(1),
Cas no 2617-79-0 (N-(4-Chlorophenyl)formamide)

N-(4-Chlorophenyl)formamide structure
商品名:N-(4-Chlorophenyl)formamide
N-(4-Chlorophenyl)formamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Chlorophenyl)formamide
- Formamide,N-(4-chlorophenyl)-
- N-(4-CHLOROPHENYL)FORMAMIDE (EP)
- 1-Chloro-4-formamidobenzene
- 4-chloro-1-formanilide
- 4-Chloroformanilide
- 4-chlorophenylformamide
- Formanilide,4'-chloro
- Formic acid p-chlorophenylamide
- N-formyl-4-chloroaniline
- P-CHLOROFORMANILIDE
- p-chlorophenylformamide
- 4'-Chloroformanilide
- N-(p-Chlorophenyl)formamide
- Formamide, N-(4-chlorophenyl)-
- Formanilide, 4'-chloro-
- p-Chlorfenylamid kyseliny mravenci
- p-Chlorfenylamid kyseliny mravenci [Czech]
- LMLFHXMNNHGRRO-UHFFFAOYSA-N
- N-(4-Chloro-phenyl)-formamide
- N-Formyl-p-chloroaniline
- NSC26266
- 4,4,4-TRIFLUORO-3-OXO-2-(PHENYLHYDRAZONO)BUTYRICACIDETHYLESTER
- p-ClC6H4NHCHO
- CS-0172740
- SCHEMBL183037
- A877322
- DTXSID00180795
- 4-12-00-01177 (Beilstein Handbook Reference)
- NSC-26266
- AR-360/41301998
- AI3-18913
- CHEMBL3252143
- CAA61779
- BRN 2206008
- MFCD00021020
- 2617-79-0
- FT-0693638
- NSC 26266
- AS-37217
- C1945
- AKOS012525266
-
- MDL: MFCD00021020
- インチ: 1S/C7H6ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
- InChIKey: LMLFHXMNNHGRRO-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])=O
- BRN: 2206008
計算された属性
- せいみつぶんしりょう: 155.01400
- どういたいしつりょう: 155.014
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.316
- ゆうかいてん: 104°C(lit.)
- ふってん: 314.9°Cat760mmHg
- フラッシュポイント: 144.2°C
- 屈折率: 1.609
- PSA: 29.10000
- LogP: 2.61720
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.7 mmHg at 25°C
N-(4-Chlorophenyl)formamide セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36
- RTECS番号:LQ4666000
-
危険物標識:


- ちょぞうじょうけん:2-8 °C
- リスク用語:R22
N-(4-Chlorophenyl)formamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Chlorophenyl)formamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57440-5/G |
N-(4-CHLOROPHENYL)FORMAMIDE |
2617-79-0 | 97% | 5g |
$363 | 2023-09-16 | |
| Apollo Scientific | OR2335-5g |
N-(4-Chlorophenyl)formamide |
2617-79-0 | 98% | 5g |
£115.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D764536-25g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98.0% | 25g |
$585 | 2024-06-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1945-5G |
N-(4-Chlorophenyl)formamide |
2617-79-0 | >98.0%(GC) | 5g |
¥870.00 | 2024-04-16 | |
| eNovation Chemicals LLC | D764536-5g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98.0% | 5g |
$185 | 2024-06-07 | |
| 1PlusChem | 1P002SFX-5g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98% | 5g |
$111.00 | 2025-02-19 | |
| Ambeed | A375239-25g |
N-(4-Chlorophenyl)formamide |
2617-79-0 | 98% | 25g |
$518.0 | 2024-04-20 | |
| Aaron | AR002SO9-25g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98% | 25g |
$458.00 | 2025-01-21 | |
| A2B Chem LLC | AB29373-5g |
N-(4-Chlorophenyl)formamide |
2617-79-0 | >98.0%(GC) | 5g |
$105.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D764536-250mg |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98.0% | 250mg |
$75 | 2025-02-27 |
N-(4-Chlorophenyl)formamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C
リファレンス
N-(4-Chlorophenyl)formamide Preparation Products
N-(4-Chlorophenyl)formamide 関連文献
-
Alireza Poorfreidoni,Reza Ranjbar-Karimi,Reza Kia New J. Chem. 2015 39 4398
-
Rajeshwer Vanjari,Bharat Kumar Allam,Krishna Nand Singh RSC Adv. 2013 3 1691
-
Arun Kumar,Pankaj Sharma,Nidhi Sharma,Yashwant Kumar,Dinesh Mahajan RSC Adv. 2021 11 25777
-
Kulsum Bano,Jyoti Sharma,Archana Jain,Hayato Tsurugi,Tarun K. Panda RSC Adv. 2023 13 3020
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
2617-79-0 (N-(4-Chlorophenyl)formamide) 関連製品
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2617-79-0)N-(4-Chlorophenyl)formamide

清らかである:99%
はかる:25g
価格 ($):466.0
